molecular formula C10H14BFO3 B3060265 2-Fluoro-3-isopropoxy-5-methylphenylboronic acid CAS No. 2096336-18-2

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid

Cat. No. B3060265
CAS RN: 2096336-18-2
M. Wt: 212.03
InChI Key: QFGYOSZZKDRXGM-UHFFFAOYSA-N
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Description

“2-Fluoro-3-isopropoxy-5-methylphenylboronic acid”, also known as FMIB, is an organoboron compound. It has a molecular formula of C10H14BFO3 and a molecular weight of 212.03 .


Synthesis Analysis

The synthesis of boronic acids like FMIB often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The molecular structure of FMIB consists of a boronic acid group attached to a phenyl ring, which is further substituted with a fluorine atom, an isopropoxy group, and a methyl group.


Chemical Reactions Analysis

Boronic acids like FMIB are often used in Suzuki–Miyaura cross-coupling reactions . They can also participate in other types of reactions, such as Friedel-Crafts alkylation of hydronaphthalenes .


Physical And Chemical Properties Analysis

FMIB is a solid compound . Its physical and chemical properties include a density of 1.1±0.1 g/cm3, a boiling point of 355.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Supramolecular Chemistry and Host-Guest Interactions

FMIB’s boronic acid moiety enables host-guest interactions with other molecules. Researchers design FMIB-based receptors for specific analytes, such as saccharides or catechols. These supramolecular systems have applications in sensing, drug delivery, and molecular recognition.

Mechanism of Action

Target of Action

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid, also known as FMIB, is an organoboron compound. The primary targets of this compound are the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) cross-coupling .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to various fields of academic and industrial research.

Action Environment

The action of 2-Fluoro-3-isopropoxy-5-methylphenylboronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the stability of the compound suggests that it may be resistant to degradation in various environmental conditions.

Safety and Hazards

FMIB may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Boronic acids like FMIB have gained significant attention in recent years due to their versatile applications in both research and development . They are considered non-toxic and have been used in the design of drugs . The interest in these compounds, especially in medicinal chemistry, is expected to grow .

properties

IUPAC Name

(2-fluoro-5-methyl-3-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BFO3/c1-6(2)15-9-5-7(3)4-8(10(9)12)11(13)14/h4-6,13-14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGYOSZZKDRXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC(C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182982
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-isopropoxy-5-methylphenylboronic acid

CAS RN

2096336-18-2
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096336-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-methyl-3-(1-methylethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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